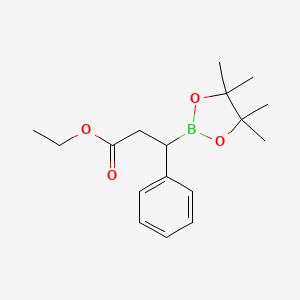

2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

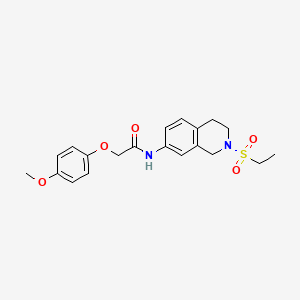

“2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester” is a chemical compound with the molecular formula C18H24BNO4 . It is used in research and has a molecular weight of 329.20 .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, indoles are known to be versatile and are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 329.20 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Applications De Recherche Scientifique

Analytical Challenges and Strategies

Pinacolboronate esters, including those similar to 2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester, pose unique analytical challenges in research due to their propensity for facile hydrolysis to the corresponding boronic acids, which are nonvolatile and poorly soluble in organic solvents. This instability complicates conventional analytical techniques like GC and normal-phase HPLC. However, innovative strategies involving non-aqueous and aprotic diluents and reversed-phase separation using highly basic mobile phases have been developed to stabilize these compounds for purity analysis, demonstrating the importance of tailored analytical approaches for such reactive esters (Zhong et al., 2012).

Synthesis and Stability

The synthesis of 2-aminopyrimidin-5-yl boronic acid, a compound structurally related to the mentioned ester, has been optimized to be practical and cost-effective, highlighting the importance of efficient synthesis routes in scientific research. This synthesis involves protection of the amine group and a subsequent Suzuki–Miyaura borylation to form the pinacol boronic ester, underlining the relevance of such esters in complex molecular syntheses (Patel et al., 2016). Furthermore, the susceptibility of pinacol boronic esters to protodeborylation, as noted in the synthesis and stabilities of 3-borylated indoles, is a crucial consideration in the development of synthetic methodologies involving these compounds (Al-Saedy & Harrity, 2016).

Applications in Polymer Science

Pinacolboronate esters have been utilized in radical polymerization, exemplified by the copolymer synthesis of IPBpin-styrene copolymer, which was subsequently transformed into an α-methyl vinyl alcohol (MVA)-styrene counterpart via oxidation. This showcases the potential of pinacolboronate esters in creating novel polymer materials with varied functionalities (Makino et al., 2020).

Boronic Acid Esters in Material Science and Drug Discovery

The significance of boronic acids and esters in areas such as synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis cannot be overstated. The development of metal- and additive-free methods for the synthesis of these compounds, as demonstrated by the photoinduced borylation protocol, highlights the ongoing efforts to produce these materials in a more environmentally benign and efficient manner, which is particularly relevant for materials requiring low levels of transition metal contamination (Mfuh et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that indole-based compounds, which this compound is a derivative of, are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Mode of Action

It is known that compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

Indole-based compounds are known to be versatile and are frequently used in the synthesis of various organic compounds .

Result of Action

Given its structural similarity to other indole-based compounds, it may have significant biological and pharmaceutical activities .

Propriétés

IUPAC Name |

2-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BNO4/c1-16(2,15(21)22)13-10-20-14-8-7-11(9-12(13)14)19-23-17(3,4)18(5,6)24-19/h7-10,20H,1-6H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWNIHDCSGTOKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C(C)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2437724.png)

![methyl (2Z)-3-{[2-(methylsulfanyl)phenyl]amino}-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2437728.png)

![9-methyl-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2437730.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2437737.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2437741.png)

![Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one dihydrochloride](/img/structure/B2437742.png)